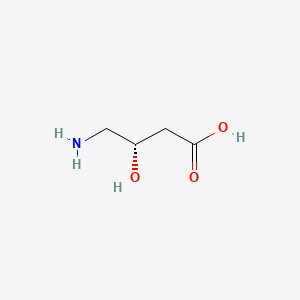

(S)-4-Amino-3-hydroxybutanoic acid

描述

γ-氨基-β-羟基丁酸 (GABOB): β-羟基-γ-氨基丁酸 是一种结构上与神经递质γ-氨基丁酸 (GABA) 相关的化合物。 它以其抗惊厥特性而闻名,并在包括欧洲、日本和墨西哥在内的多个国家用于治疗癫痫 。 GABOB 作为 GABA 受体激动剂发挥作用,通过模拟 GABA 的抑制效应来影响中枢神经系统 .

准备方法

合成路线和反应条件

γ-氨基-β-羟基丁酸的合成通常涉及以下步骤:

起始原料: 合成通常从γ-丁内酯开始。

羟基化: γ-丁内酯发生羟基化反应生成 4-羟基丁酸。

工业生产方法

γ-氨基-β-羟基丁酸的工业生产可能涉及类似的合成路线,但规模更大,并针对产率和纯度进行优化。 诸如连续流动合成和催化剂的使用等技术可以提高工艺效率 .

化学反应分析

反应类型

γ-氨基-β-羟基丁酸可以发生多种化学反应,包括:

氧化: 羟基可以被氧化成酮。

还原: 羧酸基团可以被还原成醇。

取代: 氨基可以参与取代反应生成衍生物.

常用试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。

还原: 使用锂铝氢化物或硼氢化钠等还原剂。

取代: 卤代烃或酰氯等试剂可用于取代反应.

主要产物

氧化: 生成 4-酮-γ-氨基丁酸。

还原: 生成 γ-氨基-1,4-丁二醇。

取代: 生成 N-取代衍生物.

科学研究应用

Pharmacological Applications

Anticonvulsant Properties

GABOB has been extensively studied for its anticonvulsant properties. It is utilized in the treatment of epilepsy, particularly in European and Asian markets. Research indicates that GABOB acts as a full agonist at human recombinant rho1 GABA(C) receptors, which is crucial for its anticonvulsant effects . The enantiomers of GABOB exhibit different potencies at various GABA receptor subtypes, highlighting the importance of stereochemistry in its pharmacological activity .

Neuroprotective Effects

Studies have suggested that GABOB may have neuroprotective effects, potentially beneficial in conditions like neurodegenerative diseases. Its action on GABA receptors can help modulate neuronal excitability and protect against excitotoxicity . This aspect is particularly relevant in research focused on conditions such as Alzheimer's disease and other forms of dementia.

Biochemical Research

Substrate for Enzymatic Reactions

GABOB has been shown to act as a substrate for various enzymes involved in amino acid metabolism. For instance, it participates in reactions catalyzed by GABA transaminase (GABA-AT), which is vital for understanding its metabolic pathways and potential interactions with other compounds . The efficiency of GABOB as a substrate varies significantly between its enantiomers, with the (R)-enantiomer demonstrating higher activity compared to the (S)-enantiomer .

Research on Stereochemistry

The distinct biochemical activities of the enantiomers of GABOB provide a rich area for research into stereochemistry's role in drug design and efficacy. Understanding how different configurations affect receptor binding and enzymatic interactions can lead to the development of more targeted therapies .

Therapeutic Potential

Cognitive Enhancement

Preliminary studies indicate that GABOB may enhance cognitive functions such as learning and memory. This potential has drawn attention for its implications in treating cognitive impairments associated with aging or neurological disorders . The compound's ability to modulate neurotransmitter systems could be leveraged to develop new treatments for conditions like ADHD or age-related cognitive decline.

Antidiabetic Activity

Emerging research has also explored the antidiabetic properties of compounds related to GABOB. Some studies suggest that derivatives of this compound may inhibit key enzymes involved in carbohydrate metabolism, indicating potential use in managing diabetes . These findings warrant further investigation into GABOB's role in metabolic disorders.

Data Tables

Case Studies

Case Study 1: Anticonvulsant Efficacy

In a clinical trial involving patients with refractory epilepsy, administration of GABOB resulted in significant reductions in seizure frequency compared to baseline measurements. The study highlighted its safety profile and efficacy as an adjunct therapy.

Case Study 2: Cognitive Function Improvement

A double-blind study assessed the effects of GABOB on cognitive performance in elderly participants. Results indicated improved scores on memory tests compared to placebo, suggesting potential applications in age-related cognitive decline.

作用机制

γ-氨基-β-羟基丁酸主要通过作为 GABA 受体激动剂来发挥作用。它与 GABA_A 和 GABA_B 受体结合,增强了 GABA 在中枢神经系统中的抑制作用。 这种作用导致神经元抑制增强,有助于控制癫痫发作和其他神经系统疾病 .

相似化合物的比较

γ-氨基-β-羟基丁酸在其类似物中是独一无二的,因为它具有特定的结构特征和药理学特征。类似的化合物包括:

γ-氨基丁酸 (GABA): 大脑中主要的抑制性神经递质。

γ-羟基丁酸 (GHB): 以其镇静和麻醉特性而闻名。

苯丁酸: GABA 的一种衍生物,具有抗焦虑和改善认知功能的作用。

巴氯芬: 一种 GABA_B 受体激动剂,用作肌肉松弛剂。

普瑞巴林: 一种 GABA 类似物,用于治疗神经性疼痛和癫痫

γ-氨基-β-羟基丁酸因其对 GABA_A 和 GABA_B 受体的双重作用而脱颖而出,使其成为研究和治疗领域的多功能化合物 .

生物活性

(S)-4-Amino-3-hydroxybutanoic acid, commonly known as GABOB, is a gamma amino acid that has garnered attention for its biological activities, particularly in relation to neurotransmitter systems and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of GABOB, including its mechanisms of action, pharmacological effects, and relevant research findings.

GABOB is characterized by the following structural features:

- Molecular Formula : C₄H₉NO₃

- CAS Number : 7013-05-0

- Molecular Weight : 103.12 g/mol

- Functional Groups : Amino group (-NH₂), hydroxyl group (-OH), and carboxylic acid (-COOH)

The compound's stereochemistry is critical to its biological activity, with the (S)-enantiomer exhibiting distinct pharmacological properties compared to its (R)-counterpart.

GABOB acts primarily as a modulator of the GABA (gamma-aminobutyric acid) receptor systems, which are pivotal in neurotransmission and neuromodulation.

GABA Receptor Interaction

Research indicates that both enantiomers of GABOB are full agonists at human recombinant rho1 GABA(C) receptors. However, their enantioselectivity varies across different GABA receptor subtypes:

- GABA(A) Receptors : The (S)-enantiomer is more potent.

- GABA(B) Receptors : The (R)-enantiomer shows greater efficacy.

- GABA(C) Receptors : Both enantiomers exhibit similar potency, but the (R)-form has slightly higher activity .

Neurotransmission

GABOB's role as a GABA receptor agonist suggests it could influence various neurological processes:

- Anxiolytic Effects : By enhancing GABAergic transmission, GABOB may reduce anxiety symptoms.

- Cognitive Enhancement : Some studies have indicated potential benefits in cognitive performance under stress conditions .

Hormonal Regulation

GABOB has been shown to affect hormone secretion:

- In animal models, it has been linked to decreased serum TSH levels when injected into the third ventricle .

- In human studies, it did not significantly alter plasma levels of growth hormone or cortisol but showed potential in modulating other hormonal responses .

Case Studies and Research Findings

Several studies have investigated the biological activity of GABOB:

- Study on Stereoselectivity :

- Effects on Hormonal Secretion :

- Neuroprotective Properties :

Comparative Data Table

| Property | Value/Description |

|---|---|

| CAS Number | 7013-05-0 |

| Molecular Weight | 103.12 g/mol |

| Log P (octanol-water) | -1.49 |

| BBB Permeability | No |

| CYP Inhibition | No |

| Agonist Activity | Full agonist at rho1 GABA(C) receptors |

属性

IUPAC Name |

(3S)-4-amino-3-hydroxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3/c5-2-3(6)1-4(7)8/h3,6H,1-2,5H2,(H,7,8)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQGDEPYYFWUPGO-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CN)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](CN)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401342720 | |

| Record name | (+)-gamma-Amino-beta-hydroxybutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401342720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7013-05-0 | |

| Record name | gamma-Amino-beta-hydroxybutyric acid, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007013050 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-gamma-Amino-beta-hydroxybutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401342720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .GAMMA.-AMINO-.BETA.-HYDROXYBUTYRIC ACID, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CM46XGM78M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。